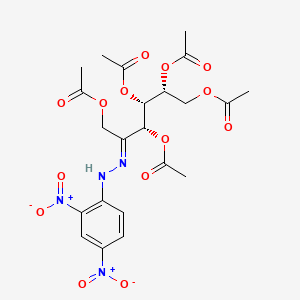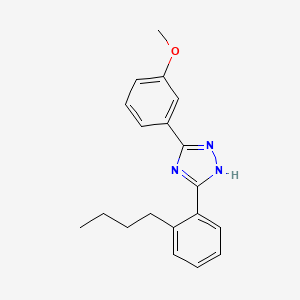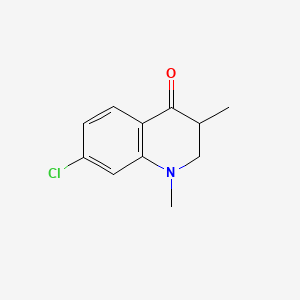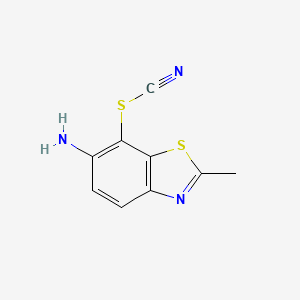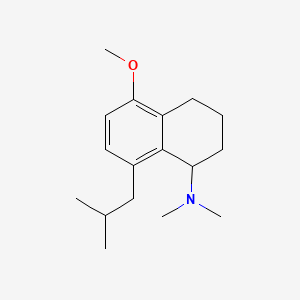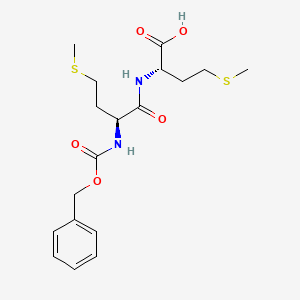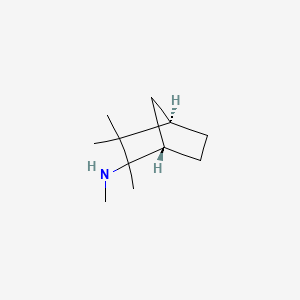
Ferrocenylmethyltrimethylammonium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethylaminomethylferrocene methiodide is a derivative of ferrocene, a compound consisting of two cyclopentadienyl rings bound to a central iron atom. This compound is characterized by the presence of a dimethylaminomethyl group attached to one of the cyclopentadienyl rings, and it is further quaternized with a methyl iodide group. It is known for its air-stable, dark-orange appearance and solubility in common organic solvents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N,N-Dimethylaminomethylferrocene methiodide is synthesized through a multi-step process. Initially, ferrocene reacts with formaldehyde and dimethylamine to form N,N-dimethylaminomethylferrocene. This intermediate is then quaternized with methyl iodide to yield the final product .
Reaction of Ferrocene with Formaldehyde and Dimethylamine: [ (C_5H_5)_2Fe + CH_2O + HN(CH_3)_2 \rightarrow (C_5H_5)Fe(C_5H_4CH_2N(CH_3)_2) + H_2O ]
Quaternization with Methyl Iodide: [ (C_5H_5)Fe(C_5H_4CH_2N(CH_3)_2) + CH_3I \rightarrow (C_5H_5)Fe(C_5H_4CH_2N(CH_3)_2CH_3I) ]
Industrial Production Methods
The industrial production of N,N-dimethylaminomethylferrocene methiodide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures, pressures, and the use of catalysts to facilitate the reactions .
Análisis De Reacciones Químicas
Types of Reactions
N,N-Dimethylaminomethylferrocene methiodide undergoes various chemical reactions, including:
Oxidation: The ferrocene moiety can be oxidized to form ferrocenium ions.
Reduction: The compound can be reduced back to ferrocene under appropriate conditions.
Substitution: The dimethylaminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ferric chloride (FeCl_3) and ceric ammonium nitrate (CAN).
Reduction: Reducing agents such as sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4) are used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of ferrocenium ions.
Reduction: Regeneration of ferrocene.
Substitution: Formation of various substituted ferrocene derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
N,N-Dimethylaminomethylferrocene methiodide has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of ferrocene-containing redox sensors and ligands.
Biology: Investigated for its potential in enzyme electrode applications for glucose determination.
Medicine: Explored for its potential use in drug delivery systems due to its stability and solubility properties.
Industry: Utilized in the preparation of iron oxide-based films and as a ligand in various catalytic processes.
Mecanismo De Acción
The mechanism of action of N,N-dimethylaminomethylferrocene methiodide involves its interaction with molecular targets through its ferrocene moiety. The compound can undergo redox reactions, making it useful in redox sensors and catalytic applications. The dimethylaminomethyl group enhances its solubility and stability, facilitating its use in various chemical and biological systems .
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dimethylaminomethylferrocene: The precursor to the methiodide derivative.
Hydroxymethylferrocene: Another derivative of ferrocene with a hydroxymethyl group.
Ferrocenylacetonitrile: A ferrocene derivative with an acetonitrile group
Uniqueness
N,N-Dimethylaminomethylferrocene methiodide is unique due to its quaternized structure, which imparts distinct solubility and stability properties. This makes it particularly useful in applications requiring stable and soluble ferrocene derivatives .
Propiedades
Fórmula molecular |
C14H20FeIN |
|---|---|
Peso molecular |
385.06 g/mol |
InChI |
InChI=1S/C9H15N.C5H5.Fe.HI/c1-10(2,3)8-9-6-4-5-7-9;1-2-4-5-3-1;;/h4-7H,8H2,1-3H3;1-5H;;1H/q+1;;;/p-1 |
Clave InChI |
YODDEGRGRRDRCF-UHFFFAOYSA-M |
SMILES canónico |
C[N+](C)(C)C[C]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[Fe].[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


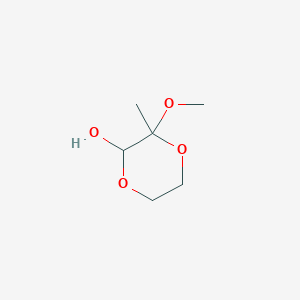

![(NZ)-N-[(5R)-5-methyl-2-propan-2-ylidenecyclohexylidene]hydroxylamine](/img/structure/B13808865.png)
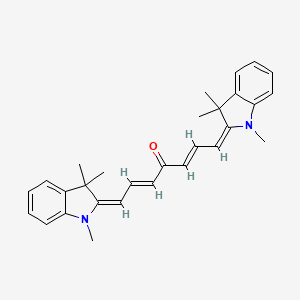
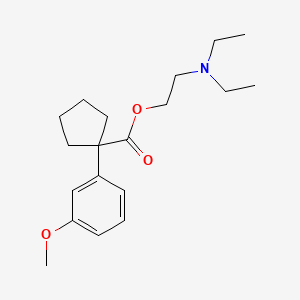
![Fmoc-{[4-(6-t-butoxycarbonyl)hexanoyl]piperazin-4-yl}-glycine](/img/structure/B13808886.png)

